molecular formula C11H12FN B2580956 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 143682-23-9

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Numéro de catalogue B2580956
Numéro CAS: 143682-23-9
Poids moléculaire: 177.222
Clé InChI: HIZOTHLNNPXFHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4-FP-THP) is an important compound in the field of chemistry and pharmacology. It is a small molecule with four fused rings and a fluorine atom, and has been studied extensively due to its unique structure and interesting properties. 4-FP-THP has been used in a variety of applications, including drug synthesis, biological research, and laboratory experiments.

Applications De Recherche Scientifique

Radiopharmaceutical Studies

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine (2'-F-MPTP) has been explored in the context of radiopharmaceuticals. Berridge et al. (1993) synthesized fluorine-18 labeled analogs of MPTP, including 2'-F-MPTP, to study MPTP toxicity mechanisms via positron emission tomography (PET). They found that 2'-F-MPTP could be a useful radiopharmaceutical for studying MPTP toxicity in the brain (Berridge et al., 1993).

Analgesic and Hyperglycemic Activity

Yeung et al. (1982) synthesized N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines with various aromatic substitutions, including 2-fluorophenyl, to evaluate their analgesic and hyperglycemic activities. They found that these compounds, especially N-[[(2-Fluorophenyl)-carbonyl]amino]-1,2,3,6-tetrahydropyridine, exhibited significant hyperglycemic effects (Yeung et al., 1982).

Crystallographic Analysis

Anthal et al. (2013) studied the crystal structure of compounds related to this compound, providing insights into the molecular conformation and intramolecular interactions in such molecules (Anthal et al., 2013).

Neurological Disease Research

Research on dopaminergic diseases, particularly Parkinson's disease, has used derivatives of MPTP, such as this compound. Barrio et al. (1997) discussed the use of radiofluorinated analogs like FDOPA in PET studies to investigate dopaminergic cell loss in Parkinson's disease models (Barrio et al., 1997).

Monoamine Oxidase B (MAO-B) Substrate Properties

Beeler et al. (2003) evaluated the substrate properties of beta-fluoro-4-phenyl-1,2,3,6-tetrahydropyridines, including compounds related to this compound, for monoamine oxidase B (MAO-B). This research contributes to understanding the role of electronic parameters in MAO-B catalysis (Beeler et al., 2003).

Pharmacological Properties

Chaki et al. (1999) investigated the pharmacological properties of compounds including 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl derivatives as CRF1 receptor antagonists. This research helps understand the role of such compounds in modulating corticotropin-releasing factor receptors (Chaki et al., 1999).

In Vitro Pharmacological Profile

Various studies, such as those by Perregaard et al. (1992) and others, have explored the in vitro pharmacological profile of derivatives of this compound, contributing to the understanding of their interaction with dopamine D-2 and serotonin 5-HT2 receptors (Perregaard et al., 1992).

Analytical Characterization

Borman et al. (2008) described the development of a liquid chromatography tandem mass spectrometry assay for the detection of FMTP (4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine) in pharmaceuticals. This work is crucial for ensuring the safety and purity of pharmaceutical products (Borman et al., 2008).

Asymmetric Synthesis

Huang et al. (2010) reported on the asymmetric synthesis of derivatives related to this compound. This contributes to the development of novel synthetic routes for such compounds (Huang et al., 2010).

Propriétés

IUPAC Name

4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-5,13H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZOTHLNNPXFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.